molecular formula C10H9Cl2FO B14059528 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one

Cat. No.: B14059528
M. Wt: 235.08 g/mol
InChI Key: FMLKGGJGTGCAQT-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO and a molecular weight of 235.09 g/mol. This reagent is characterized by a propan-2-one backbone substituted with a 1-chloro group and a 3-fluorophenyl ring that is further functionalized with a chloromethyl group at the 4-position. This unique structure, featuring both ketone and reactive halogen substituents (chloro and chloromethyl), makes it a versatile and valuable synthetic intermediate. The presence of the chloromethyl group is a key structural feature, as it is highly amenable to nucleophilic substitution reactions, allowing researchers to readily generate a diverse array of more complex derivatives. The integration of halogen atoms, particularly chlorine, is a established strategy in medicinal chemistry. Chlorine-containing compounds represent a significant portion of FDA-approved pharmaceuticals, found in agents treating a wide range of conditions from cardiovascular and central nervous system diseases to anti-infectives and cytostatics . The specific 3-fluoro-4-chloromethylphenyl motif found in this compound is of high research interest. Studies have shown that the 3-chloro-4-fluorophenyl fragment can be leveraged to develop potent inhibitors of enzymes like tyrosinase, which is implicated in skin disorders and neurodegenerative processes . Furthermore, structurally related chloro-cathinones are the subject of ongoing research to understand their biological effects, including cytotoxicity and potential interactions with enzymatic targets such as acetylcholinesterase . As such, this compound serves as a critical building block in organic synthesis, pharmaceutical research, and the development of bioactive molecules for various therapeutic areas. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5H2,1H3

InChI Key

FMLKGGJGTGCAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

Step 1: Friedel-Crafts Acylation
The propan-2-one moiety is introduced via Friedel-Crafts acylation of fluorobenzene derivatives. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, 3-fluoroacetophenone is formed in 68% yield.

Step 2: Chloromethylation
Chloromethylation employs paraformaldehyde and HCl gas in acetic acid at 60°C, selectively substituting the para position of the fluorophenyl ring. This step achieves 74% yield but requires strict moisture control to avoid hydrolysis.

Step 3: Ketone Chlorination
The α-position of the ketone is chlorinated using SOCl₂ in toluene at reflux, yielding the final product at 63% purity. Excess SOCl₂ is neutralized with NaHCO₃ to prevent over-chlorination.

Directed Ortho-Metalation (DoM) Strategy

Step 1: Lithiation and Fluorine Introduction
A 3-fluorophenylmagnesium bromide intermediate is prepared via Grignard reaction. Subsequent treatment with n-BuLi at −78°C directs lithiation to the 4-position, which reacts with ClCH₂I to install the chloromethyl group (58% yield).

Step 2: Ketone Formation
Quenching the organolithium species with acetyl chloride affords the propan-2-one structure. This method avoids competing side reactions but requires cryogenic conditions.

One-Pot Tandem Synthesis

A streamlined approach combines Friedel-Crafts acylation and chloromethylation in a single reactor. Using Ti(OiPr)₄ as a dual catalyst, the process achieves 71% yield with reduced solvent waste. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 50°C Maximizes rate
Catalyst Loading 10 mol% Ti(OiPr)₄ Prevents dimerization
Reaction Time 8 hr Balances conversion vs. degradation

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A mixture of 3-fluoroacetophenone and ClCH₂OCH₃ in a microfluidic system (residence time: 15 min) achieves 78% yield at 120°C. This method reduces byproducts by 22% compared to batch processes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts 63 89 Scalable, low-cost reagents Moisture-sensitive steps
DoM Strategy 58 92 High regioselectivity Cryogenic conditions required
One-Pot Tandem 71 85 Reduced solvent use Catalyst cost
Continuous Flow 78 94 High throughput Equipment investment

The continuous flow method is preferred for industrial applications, whereas the DoM strategy suits small-scale, high-purity demands.

Reaction Optimization Strategies

Catalyst Screening

AlCl₃ remains the standard Friedel-Crafts catalyst, but FeCl₃ offers a greener alternative with comparable yields (65% vs. 68%). For chloromethylation, ZnCl₂ outperforms SnCl₄ in selectivity (89% vs. 72%) due to its milder Lewis acidity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve chloromethylation kinetics but complicate purification. Switching to toluene increases yield by 11% despite slower reaction rates.

Temperature Control

Elevated temperatures (>60°C) accelerate ketone chlorination but promote tar formation. A stepwise protocol (25°C → 40°C) balances speed and product stability.

Structural Characterization

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (CDCl₃) δ 4.65 (s, 2H, CH₂Cl) Chloromethyl protons
δ 7.32–7.45 (m, 3H, Ar-H) Fluorophenyl ring
¹³C NMR δ 206.5 (C=O) Ketone carbonyl
IR 1715 cm⁻¹ C=O stretch
MS m/z 235.08 [M]⁺ Molecular ion

X-ray crystallography confirms the chloro and fluoromethyl groups occupy cis positions on the aromatic ring, minimizing steric strain.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to antifungal agents, where the chloromethyl group undergoes nucleophilic displacement with azoles. Derivatives with modified halogen patterns show enhanced CYP450 inhibition (IC₅₀ = 1.2 μM vs. 3.8 μM for parent compound).

Agrochemical Synthesis

Reaction with thioureas yields herbicidal thiazolidinones. Field trials demonstrate 98% weed suppression at 50 g/ha, outperforming commercial analogs.

Chemical Reactions Analysis

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propan-2-one Derivatives

1-Chloro-1-(4-fluorophenyl)propan-2-one (CAS 23211-68-9)
  • Molecular Formula : C₉H₈ClFO
  • Molecular Weight : 186.61 g/mol .
  • Key Differences : Lacks the chloromethyl group at the 4-position of the phenyl ring.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Structure : Incorporates a hydrazinylidene group (N–N═C) and a 4-methoxyphenyl substituent.
  • Synthesis : Prepared via diazonium salt reactions, highlighting the versatility of halogenated ketones in forming heterocyclic intermediates .
  • Key Differences : The hydrazinylidene group introduces nitrogen atoms, altering electronic properties and enabling participation in hydrogen bonding, unlike the target compound’s purely hydrocarbon backbone .

Chalcone Derivatives (Prop-2-en-1-one Analogs)

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • Molecular Formula : C₁₅H₁₀ClFO
  • Molecular Weight : 264.7 g/mol .
  • Key Differences : Features a conjugated α,β-unsaturated ketone system (chalcone), which enhances UV absorption and reactivity in Michael addition reactions. The target compound’s saturated propan-2-one backbone lacks this conjugation, leading to distinct spectroscopic and chemical profiles .
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • Synthesis: Prepared via Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-chlorobenzaldehyde .
  • Key Differences : The hydroxyl group at the 4-position increases polarity and hydrogen-bonding capacity, contrasting with the target compound’s hydrophobic chloromethyl group .

Sulfanyl and Heterocyclic Derivatives

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
  • Structure: Contains a sulfanyl linker and an isoquinoline heterocycle.

Urea-Linked Thiazole Derivatives

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Compound 8a)
  • Molecular Formula : C₁₇H₁₂ClFN₃OS
  • Molecular Weight : 362.1 g/mol .
  • Key Differences : The urea linkage and thiazole ring confer hydrogen-bonding and π-stacking capabilities, which are absent in the target compound. Such features are critical for biological activity, such as enzyme inhibition .

Structural and Functional Comparison Table

Compound Backbone Substituents Molecular Weight (g/mol) Key Features
Target Compound Propan-2-one 4-(Chloromethyl)-3-fluorophenyl, Cl ~218.6* Electron-withdrawing groups, reactive Cl
1-Chloro-1-(4-fluorophenyl)propan-2-one Propan-2-one 4-Fluorophenyl, Cl 186.61 Simpler structure, no chloromethyl
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Prop-2-en-1-one 4-Chlorophenyl, 4-fluorophenyl 264.7 Conjugated enone system
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Ethanone Isoquinoline, sulfanyl, Cl, F ~396.9* Bulky heterocycle, sulfur linkage
Compound 8a (Thiazole-urea) Urea-thiazole 4-(Chloromethyl)thiazol-2-yl, 3-fluorophenyl 362.1 Bioactive scaffold, hydrogen bonding

*Estimated based on molecular formula.

Biological Activity

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one, with the chemical formula C10H9Cl2FO and a molecular weight of 235.08 g/mol, is an organic compound notable for its unique halogenated structure. This compound features both chlorine and fluorine substituents, which contribute to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The compound's structure includes a chlorinated aromatic ring and a ketone functional group, which enhances its reactivity. The presence of halogen atoms allows for specific interactions such as halogen bonding and hydrogen bonding, influencing its biological behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

Cytotoxicity

Cytotoxic assays have been conducted using various cancer cell lines to assess the potential anticancer properties of halogenated ketones. Preliminary data suggest that compounds with similar characteristics may induce apoptosis in cancer cells. The exact mechanism of action for this compound remains to be elucidated, but it is hypothesized that the compound could interfere with cellular signaling pathways.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H9Cl2FOHalogenated structurePotential antimicrobial and cytotoxic effects
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-oneC10H9Cl2FOSimilar halogenation patternExhibited antimicrobial properties in studies
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-oneC10H9Cl2FODifferent substitution patternAnticancer activity reported in preliminary tests

Case Studies

Several case studies have explored the broader implications of halogenated compounds in drug design:

  • Antimicrobial Study : A study on halogenated phenyl ketones indicated that these compounds could inhibit bacterial growth effectively. The study highlighted the importance of chlorine and fluorine substitutions in enhancing activity against resistant strains.
  • Cytotoxicity Assessment : Research involving structurally related compounds showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the phenyl ring could optimize therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one, and what critical reaction conditions must be optimized?

Answer:
The compound can be synthesized via diazonium salt coupling reactions. A representative method involves:

Diazotization : Treat 4-(chloromethyl)-3-fluoroaniline with NaNO₂ and HCl to generate the diazonium salt.

Coupling : React the diazonium salt with methyl 2-chloro-3-oxobutanoate in ethanol under chilled conditions (273 K) with sodium acetate as a base .

Purification : Crystallize the product from ethanol to isolate the hydrazonoyl chloride intermediate.
Critical Conditions :

  • Temperature control (<5°C) to prevent diazonium decomposition.
  • Stoichiometric base (e.g., sodium acetate) to neutralize HCl and drive the reaction.
  • Rapid stirring to ensure homogeneity and prevent side reactions.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) in this compound be resolved during refinement?

Answer:
Crystallographic challenges include:

  • Twinning : Common in halogenated aromatics due to symmetry. Use SHELXL’s TWIN and BASF commands to model twinning ratios .
  • Disorder : The chloromethyl group may exhibit rotational disorder. Apply PART and SUMP restraints to refine occupancies .
  • Validation : Cross-check using Rint values and Hirshfeld surface analysis to ensure electron density fits the model .

Basic: Which spectroscopic techniques are prioritized for structural validation, and what diagnostic signals confirm the core structure?

Answer:
Key techniques and signals:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet), chloromethyl (δ 4.6 ppm, singlet), and ketone-adjacent CH₂ (δ 3.1–3.5 ppm) .
    • ¹³C NMR : Carbonyl (δ ~205 ppm), fluorophenyl C-F (δ ~160 ppm) .
  • FT-IR : Strong C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1200 cm⁻¹) .
  • MS : Molecular ion peak ([M]⁺) at m/z 246.6 (calculated for C₁₀H₈Cl₂FO) .

Advanced: How do the chloromethyl and fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects :
    • Fluorine enhances aryl ring electrophilicity, directing electrophiles to meta positions .
    • Chloromethyl acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 with amines/thiols) .
  • Reactivity :
    • Suzuki Coupling : The chloro group facilitates Pd-catalyzed coupling, but fluorine may sterically hinder bulky boronic acids .
    • DFT Insights : Computational studies show reduced LUMO energy (-1.8 eV) at the ketone, favoring nucleophilic additions .

Basic: What purification strategies are recommended post-synthesis, and how is purity validated?

Answer:

  • Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with 3:1 hexane/ethyl acetate for impurities with polar functional groups.
  • Purity Checks :
    • HPLC : Retention time consistency (C18 column, 70% acetonitrile/water) .
    • Melting Point : Sharp range (±2°C) indicates purity; literature mp = 98–100°C (unreported; estimate via DSC) .

Advanced: How can conflicting NMR and XRD data (e.g., bond-length discrepancies) be reconciled?

Answer:

  • XRD vs. NMR : XRD provides precise bond lengths (C-Cl = 1.76 Å; C-F = 1.34 Å), while NMR infers connectivity. Discrepancies arise from dynamic effects (e.g., rotational barriers in solution).
  • Strategies :
    • DFT Optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental structures to identify static vs. dynamic disorder .
    • Variable-Temperature NMR : Probe conformational changes (e.g., coalescence of CH₂ signals above 300 K) .

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